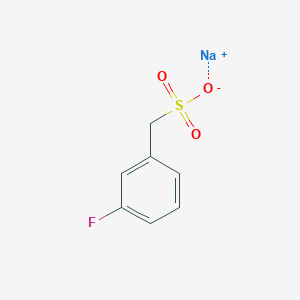

![molecular formula C18H14N4OS B2881720 N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide CAS No. 1021996-57-5](/img/structure/B2881720.png)

N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

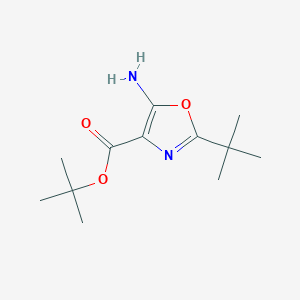

“N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide” is a chemical compound with the molecular formula C18H14N4OS . It is also known by other synonyms such as “N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide” and "this compound" .

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of various studies . For instance, one study described the synthesis and anticancer activity evaluation of N-acetamide derivatives containing a (benz)azole moiety . Another study provided detailed NMR and IR data for a similar compound .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . These studies have used techniques such as natural bond orbital analysis, electronic structure analysis, and vibrational spectral analysis .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis . For example, one study suggested that IMP dehydrogenase is the site of action for aminothiADiazole metabolites .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are detailed in various databases . The compound has a molecular weight of 334.4 g/mol, a XLogP3-AA of 3.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Heterocyclic Compound Synthesis : Studies have focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aiming for antimicrobial applications. These compounds, including thiazole, pyridone, and chromene derivatives, were synthesized via reactions involving cyanoacetamide, highlighting the versatility and potential of N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide derivatives in creating pharmacologically active agents (Darwish et al., 2014).

Antimicrobial and Antitumor Activities

- Antimicrobial Evaluation : The synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This underscores the potential of these compounds in addressing resistant microbial strains and enhancing antimicrobial therapies (Darwish et al., 2014).

- Anticancer Potential : Another study synthesized 5-methyl-4-phenyl thiazole derivatives to investigate their anticancer activity, revealing that specific derivatives exhibit high selectivity and potency against lung adenocarcinoma cells, indicating a promising avenue for cancer treatment research (Evren et al., 2019).

Chemical Activity and Charge Transfer Studies

- Theoretical Analysis : A comprehensive study on a similar compound focused on its chemical activity, charge transfer dynamics, and theoretical properties, providing insights into the electronic and structural characteristics that underlie its biological activities. This analysis is critical for understanding how these compounds interact at the molecular level, offering a foundation for designing more effective derivatives (Ekici et al., 2020).

Propriétés

IUPAC Name |

N-[4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c1-12(23)20-15-8-4-14(5-9-15)17-11-24-18(22-17)21-16-6-2-13(10-19)3-7-16/h2-9,11H,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANDMCRQACJASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

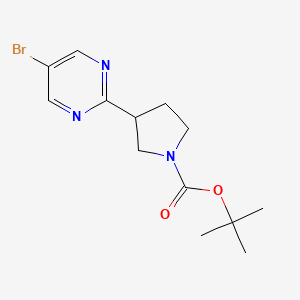

![Ethyl 2-[benzotriazol-1-ylmethyl-(2-ethoxy-2-oxoethyl)amino]acetate](/img/structure/B2881638.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)

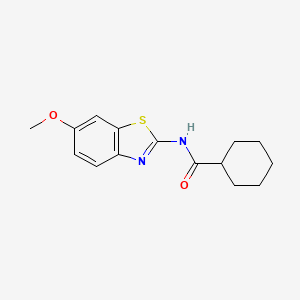

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)

![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)

![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)

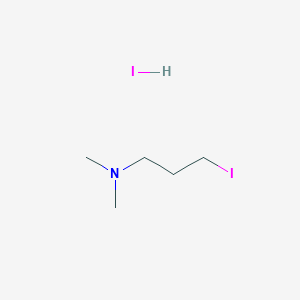

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)